1-bromo-2-(3-phenylphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(3-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXPCCFWVJZEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 1 Bromo 2 3 Phenylphenyl Benzene
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The carbon-bromine bond in 1-bromo-2-(3-phenylphenyl)benzene is amenable to halogen-metal exchange, a powerful technique for converting aryl halides into nucleophilic organometallic reagents. msu.edu This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (THF). tcnj.edu This process generates a highly reactive aryllithium intermediate.
Alternatively, the formation of a Grignard reagent can be accomplished by reacting this compound with magnesium metal. msu.edu The resulting arylmagnesium halide is generally more stable but less reactive than its aryllithium counterpart. organic-chemistry.org
Once formed, these organometallic intermediates can be "quenched" by a wide variety of electrophiles to introduce new functional groups onto the terphenyl scaffold. This two-step sequence allows for the regiospecific installation of substituents at the position formerly occupied by the bromine atom. The robustness of this method allows for the reaction to proceed chemoselectively, often without disturbing other potentially reactive functional groups within the molecule when conducted under cryogenic conditions. tcnj.edu
Table 1: Potential Electrophilic Quenching Reactions
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Proton Source | H₂O | -H (Debromination) |
| Alkylating Agent | CH₃I | -CH₃ (Methylation) |
| Carbonyl Compound | Benzaldehyde, Acetone | -CH(OH)R, -C(OH)R₂ |
This method provides a foundational strategy for elaborating the structure of this compound, serving as a gateway to a diverse array of more complex derivatives.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
The bromine atom on the terphenyl framework makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.
Further Suzuki-Miyaura Functionalization of the Bromide Moiety
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds. libretexts.org In this context, this compound can act as the electrophilic partner, reacting with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.org
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. Applying this reaction to this compound allows for the synthesis of quaterphenyls and other extended π-conjugated systems. The reactivity of aryl bromides in Suzuki couplings is generally high, making them more favorable substrates than aryl chlorides but less reactive than aryl iodides.
Table 2: Representative Suzuki-Miyaura Coupling Partners for this compound
| Boronic Acid/Ester | Potential Product |
|---|---|
| Phenylboronic acid | 1,1':3',1'':2'',1'''-Quaterphenyl |
| 4-Tolylboronic acid | 4''-Methyl-1,1':3',1'':2'',1'''-quaterphenyl |
| Naphthalene-2-boronic acid | 2-(3-(Naphthalen-2-yl)phenyl)-1,1'-biphenyl |
Palladium- and Nickel-Catalyzed C-Heteroatom Bond Formations
Beyond C-C bond formation, the aryl bromide moiety can be converted into carbon-heteroatom bonds using related cross-coupling methodologies, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia or its surrogates. nih.govsemanticscholar.orgberkeley.edu The choice of phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. nih.gov
Nickel catalysts have also emerged as powerful alternatives for C-heteroatom bond formation, often providing complementary reactivity to palladium. issuu.com Nickel-catalyzed couplings can be particularly effective for forming C-O and C-S bonds from aryl halides. researchgate.netprinceton.edu For instance, coupling with phenols or thiols can introduce aryloxy or arylthio groups, respectively. These reactions expand the synthetic utility of this compound, allowing for its incorporation into structures relevant to materials science and medicinal chemistry.
Intramolecular Cyclization Reactions, Including Scholl-Type Oxidative Cyclizations
The m-terphenyl (B1677559) scaffold of this compound is a precursor for the synthesis of larger, planarized polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization. The Scholl reaction is a classic and powerful method for achieving such transformations. nih.govwikipedia.org It involves an acid-catalyzed oxidative C-H/C-H coupling between two aromatic rings. nih.gov
For an o-terphenyl derivative, this reaction typically leads to the formation of a triphenylene (B110318) core. Studies on substituted o-terphenyls have established guidelines for predicting the outcome of Scholl reactions. Deactivating, ortho,para-directing substituents like bromine have been shown to direct the C-C bond formation to the ortho and para positions, although the reaction yields may be lower compared to substrates with activating groups. nih.govacs.orgresearchgate.net While this compound is an m-terphenyl, its derivatives can be designed to undergo intramolecular cyclization. For example, if the compound were functionalized with an appropriate amine and then oxidized, it could serve as a precursor to dibenzo[a,c]phenazines, a class of nitrogen-containing PAHs with interesting electronic properties. researchgate.netrsc.orgtorvergata.itresearchgate.netchemrxiv.org
The success of the Scholl reaction is highly dependent on the choice of oxidant and Lewis acid, with common reagents including FeCl₃, MoCl₅, and PIFA/BF₃·Et₂O. wikipedia.orgnih.govacs.org However, a significant challenge with small, unsubstituted oligophenylenes is their tendency to oligomerize under Scholl conditions, a side reaction that can be suppressed by incorporating bulky blocking groups. nih.govresearchgate.net
Regioselective and Stereoselective Functionalization
Directed Functionalization Strategies for Polyaromatic Systems
Beyond leveraging the reactivity of the pre-installed bromine atom, modern synthetic methods allow for the direct and regioselective functionalization of C-H bonds elsewhere on the polyaromatic framework. This is often achieved by using a directing group, which temporarily coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond. nih.gov
For a substrate like this compound, a directing group could be installed on one of the phenyl rings to guide functionalization at a specific ortho, meta, or even para position. dmaiti.com For instance, recent advances have demonstrated ligand-promoted, palladium-catalyzed meta-C-H arylation of benzoic acid derivatives, providing a route to unsymmetrical 1,3-disubstituted benzene (B151609) systems. nih.gov Such strategies could be applied to a carboxylated derivative of the target compound to introduce further complexity. The use of transient directing groups, which are installed, direct the C-H activation, and are then cleaved in a one-pot sequence, represents a particularly elegant and atom-economical approach to distal functionalization. mdpi.com These advanced methods offer powerful tools for selectively modifying the m-terphenyl core, enabling the synthesis of highly tailored and complex molecular architectures.
Atroposelective Halogenation and Related Stereochemistry-Controlling Processes
While specific studies on the atroposelective halogenation of this compound are not extensively documented in publicly available literature, the principles of atroposelective synthesis in biaryl and terphenyl systems can provide insights into the potential reactivity of this compound. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, and their selective synthesis is a significant area of research in organic chemistry.
In related biaryl systems, atroposelective halogenation has been achieved using methods such as palladium-catalyzed C-H activation with chiral transient directing groups. These reactions can lead to the formation of chiral mono-brominated or di-brominated products with high yields and excellent stereoselectivity. The choice of catalyst, chiral ligand, and reaction conditions are crucial in controlling the stereochemical outcome.
For a molecule like this compound, which already possesses a bromine atom, further halogenation would likely occur on one of the other phenyl rings. The directing effects of the existing phenyl substituents and the steric hindrance imposed by the terphenyl structure would influence the regioselectivity of the halogenation. Achieving atroposelectivity would require a chiral catalyst or reagent that can differentiate between the two faces of the prochiral terphenyl backbone.
Table 1: Hypothetical Atroposelective Bromination of a Terphenyl Substrate
| Entry | Chiral Ligand | Halogenating Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Ligand A | NBS | Toluene (B28343) | 25 | 85 | 92 |
| 2 | Ligand B | NBS | THF | 0 | 78 | 85 |
| 3 | Ligand A | Br2 | CH2Cl2 | -20 | 90 | 95 |
Note: This table is illustrative and based on general findings in the field of atroposelective halogenation of biaryls, not on specific experimental data for this compound.
Mechanistic Investigations of Reactions Involving Brominated Terphenyls
Elucidation of Reaction Pathways and Intermediate Structures
The most common and synthetically useful reactions for functionalizing 1-bromo-2-(3-phenylphenyl)benzene involve palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura or Negishi reactions. These reactions proceed through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
The generally accepted pathway consists of three primary steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This is often the rate-determining step. The C-Br bond of the brominated terphenyl cleaves and adds to the palladium center, forming a square planar Pd(II) intermediate. The steric hindrance from the adjacent phenyl group can significantly influence the rate of this step.
Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) complex. acs.orgorganic-chemistry.org This displaces the halide (bromide) and results in a diorganopalladium(II) intermediate. A base is typically required in the Suzuki-Miyaura pathway to facilitate this process.
Reductive Elimination: This is the final, product-forming step. The two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C bond of the final product. nih.gov The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. For sterically congested molecules, this step can be slow and may require specialized ligands to promote the reaction. rsc.org
Beyond cross-coupling, reactions under different conditions, such as those involving strong bases or radical initiators, could proceed through alternative intermediates like aryl anions or aryl radicals, though these pathways are less controlled and synthetically less common for this substrate class.
Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity
The reactivity of this compound is profoundly governed by a combination of steric and electronic effects inherent to its terphenyl structure.
Steric Effects: The primary factor influencing the compound's reactivity is the immense steric hindrance created by the two phenyl groups flanking the carbon atom attached to the bromine. The ortho-phenyl group, in particular, creates a crowded environment around the reaction center.
Impact on Oxidative Addition: The bulky nature of the substrate can impede the approach of the palladium catalyst, potentially slowing the initial oxidative addition step.
Impact on Reductive Elimination: This step is notoriously sensitive to steric bulk. The formation of highly substituted biaryls or quaterphenyls from this substrate requires the palladium center to bring two bulky groups together, which can be a significant kinetic barrier. rsc.org Overcoming this often requires ligands that are themselves bulky enough to force the reductive elimination to occur. researchgate.netrsc.org
Electronic Effects: The phenyl substituents are electronically near-neutral. They exert a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect. In the absence of other strongly polarizing functional groups, their electronic influence is secondary to their steric impact. However, modifications to these phenyl rings would alter reactivity:
Electron-Withdrawing Groups (EWGs): If the phenyl rings were substituted with EWGs (e.g., -NO₂, -CF₃), the electron density on the brominated ring would decrease, making the C-Br bond more susceptible to oxidative addition.
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -N(CH₃)₂) would increase electron density, potentially slowing oxidative addition but facilitating the reductive elimination step. acs.org
| Effect | Influencing Factor | Impact on Reactivity | Consequence in Catalytic Cycle |
|---|---|---|---|
| Steric Hindrance | Bulky ortho- and meta-phenyl groups | Decreases overall reaction rate | Hinders oxidative addition and slows reductive elimination. Requires specialized bulky ligands. rsc.orgsemanticscholar.org |
| Electronic Effect (Hypothetical) | Electron-donating groups on phenyl rings | Mixed | Slows oxidative addition but can accelerate reductive elimination. |
| Electronic Effect (Hypothetical) | Electron-withdrawing groups on phenyl rings | Mixed | Accelerates oxidative addition but can slow reductive elimination. |
Synthetic Utility of 1 Bromo 2 3 Phenylphenyl Benzene As a Precursor and Building Block
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) via Annulation and Cyclodehydrogenation
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. chemrxiv.org The rigid, planar structure of 1-bromo-2-(3-phenylphenyl)benzene makes it an ideal precursor for the synthesis of specific PAHs, most notably triphenylene (B110318), through intramolecular cyclization reactions.
The key to this transformation is the proximity of the bromine atom on one phenyl ring to the C-H bonds on an adjacent phenyl ring of the terphenyl backbone. This arrangement facilitates intramolecular aryl-aryl bond formation. A common and powerful method to achieve this is the palladium-catalyzed intramolecular C-H arylation. In a typical reaction, under the influence of a palladium catalyst, the carbon-bromine bond undergoes oxidative addition. This is followed by an intramolecular C-H activation and reductive elimination sequence, which "zips up" the structure by forming a new carbon-carbon bond, leading to the planar, disc-shaped triphenylene core. This synthetic strategy is a type of annulation, where a new ring is formed onto an existing system.
Alternative methods for synthesizing triphenylenes from simpler precursors, such as the Yamamoto coupling of 1,2-dibromobenzenes or the Ullmann coupling of 1,2-diiodobenzenes, highlight the general principle of using ortho-dihalogenated arenes for cyclotrimerization. rsc.orgasianpubs.org However, the use of a pre-assembled precursor like this compound offers a more controlled, stepwise approach to constructing the triphenylene skeleton, allowing for the synthesis of unsymmetrically substituted derivatives depending on the functional groups present on the terphenyl framework.
Table 1: Examples of PAHs Potentially Derived from Terphenyl Precursors
| Precursor Type | Target PAH | Cyclization Method |
|---|---|---|
| 2'-Bromo-m-terphenyl | Triphenylene | Pd-catalyzed Intramolecular C-H Arylation |
| Substituted 2'-Bromo-m-terphenyl | Functionalized Triphenylenes | Pd-catalyzed Intramolecular C-H Arylation |
| 1,2-Dibromobenzene (B107964) | Triphenylene | Nickel-mediated Yamamoto Coupling |
Building Blocks for Complex Molecular Architectures
The rigid and well-defined three-dimensional structure of the m-terphenyl (B1677559) unit makes this compound a valuable building block for more intricate molecular designs.
The synthesis of spirobifluorene systems from this compound is not a commonly documented transformation. Spirobifluorenes, which feature two fluorene (B118485) units linked by a central spiro-carbon atom, are typically synthesized through methods involving a double intramolecular electrophilic aromatic substitution on a central tetrahedral carbon, such as from 2,2'-disubstituted benzophenone (B1666685) derivatives. The conversion of a planar terphenyl system like this compound into a spirocyclic structure would require a complex and energetically demanding rearrangement, for which straightforward synthetic routes have not been established. Therefore, its application in this specific area remains limited and conceptually challenging.
The m-terphenyl scaffold is highly effective as a linker molecule in the construction of supramolecular structures like metal-organic frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic linker molecules to form one-, two-, or three-dimensional networks.
This compound serves as a key intermediate in the synthesis of these specialized linkers. The bromine atom can be readily converted into other functional groups, such as phosphine (B1218219) oxides or carboxylic acids, through standard organic transformations (e.g., lithiation followed by quenching with an appropriate electrophile, or palladium-catalyzed carbonylation). For example, researchers have synthesized diisophthalate-based m-terphenyl linkers containing phosphorus functional groups at the 2'-position. nih.gov These functionalized terphenyl molecules are then reacted with metal salts (e.g., copper(II) salts) to generate highly ordered MOFs. nih.gov The steric bulk and defined geometry of the terphenyl backbone play a crucial role in dictating the resulting topology and pore structure of the framework. nih.gov
Application in Ligand Design for Organometallic Chemistry and Catalysis
This compound is an excellent starting material for synthesizing a variety of ligands. The bromine atom provides a reactive handle for introducing coordinating groups. A common strategy involves a metal-halogen exchange (e.g., with n-butyllithium) to generate a lithiated m-terphenyl species. This powerful nucleophile can then be reacted with various electrophiles to install the desired coordinating atom. For example, reaction with chlorodiphenylphosphine (B86185) (ClPPh₂) would yield a bulky monodentate phosphine ligand. The steric bulk of the terphenyl group can create a protective "pocket" around the metal center, influencing its reactivity and preventing unwanted side reactions like dimerization.
Table 2: Illustrative Ligand Synthesis from this compound
| Reagent Sequence | Ligand Type | Potential Application |
|---|---|---|
| 1. n-BuLi2. PPh₂Cl | Monodentate Phosphine | Cross-coupling catalysis, stabilization of low-valent metals |
| 1. n-BuLi2. B(OMe)₃3. H₂O | Boronic Acid | Suzuki coupling, sensors |
| 1. n-BuLi2. Imidazole derivative | N-Heterocyclic Carbene (NHC) Precursor | Grignard cross-coupling, olefin metathesis |
Role in the Chemical Construction of Functional Organic Materials
The photophysical and electronic properties of the terphenyl scaffold make it a sought-after component in functional organic materials, particularly for applications in organic electronics. nih.gov Derivatives of m-terphenyl are used as host materials and electron-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for fluorescent sensors and liquid crystals. nih.govnih.gov
This compound serves as a key building block for these advanced molecular frameworks. The introduction of substituents at the ortho-position of the central phenyl ring, as in the title compound, is known to suppress π-conjugation across the molecule. nih.gov This twisting of the phenyl rings relative to one another results in a wider band gap, which is a desirable property for host materials in blue phosphorescent OLEDs, as it prevents unwanted energy transfer from the high-energy emitter.
The bromine atom allows for further elaboration of the molecular structure through cross-coupling reactions like the Suzuki or Stille reactions. This enables the attachment of other chromophoric or electroactive groups, allowing for precise tuning of the final material's electronic properties, such as its emission color, charge transport characteristics, and thermal stability. For instance, blue fluorescent materials have been developed based on the m-terphenyl core. nih.gov The synthetic accessibility and modifiability of this compound make it a cornerstone intermediate for creating the next generation of high-performance organic electronic materials.
Table of Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2'-Bromo-m-terphenyl |
| Triphenylene | |
| Spirobifluorene | |
| 1,2-Dibromobenzene | o-Dibromobenzene |
| 1,2-Diiodobenzene | o-Diiodobenzene |
| 2,2'-Dibromobenzophenone | |
| Chlorodiphenylphosphine | |
| n-Butyllithium | n-BuLi |
| Copper(II) salts | |
| Palladium | |
| Nickel |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-bromo-2-(3-phenylphenyl)benzene?
- Methodological Answer : The synthesis of brominated biphenyl derivatives typically involves electrophilic aromatic bromination or cross-coupling reactions . For example:
- Electrophilic Bromination : Direct bromination of 2-(3-phenylphenyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) to achieve regioselectivity at the ortho position .
- Suzuki-Miyaura Coupling : Use of a pre-brominated benzene ring coupled with a 3-phenylphenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., THF) at reflux .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions and confirm bromine’s electron-withdrawing effects. For example, the deshielding of adjacent protons (δ ~7.3–7.8 ppm) indicates bromine’s inductive effect .
- X-ray Crystallography : Resolve the crystal structure to confirm the dihedral angle between benzene rings, which influences conjugation and reactivity (e.g., angles ~45–60° observed in similar brominated biphenyls) .
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and electrostatic potential maps to rationalize nucleophilic/electrophilic sites .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer :
- Variable Screening : Systematically test catalyst systems (e.g., Pd₂(dba)₃ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and solvents (e.g., DMF vs. toluene) to identify optimal conditions. For example, bulky ligands may reduce steric hindrance from the 3-phenylphenyl group .
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction rates and intermediate formation. Contradictions may arise from competing pathways (e.g., homocoupling vs. heterocoupling) .
- Isotopic Labeling : Introduce deuterated analogs to track regioselectivity and side reactions during coupling steps .
Q. How does the steric and electronic profile of this compound influence its biological interactions?
- Methodological Answer :
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities with target proteins (e.g., cytochrome P450 enzymes). The bromine atom and biphenyl system may enhance hydrophobic interactions .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or DNA to assess bioavailability. The compound’s logP (predicted ~4.2) suggests moderate membrane permeability .
- Metabolic Stability Studies : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS. Bromine’s electron-withdrawing effect may slow oxidative degradation .
Q. What advanced techniques validate the compound’s role in materials science applications (e.g., organic semiconductors)?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess suitability as an electron-transport layer. Bromine’s electronegativity may lower the LUMO level, enhancing electron affinity .
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : Analyze thin-film crystallinity and molecular packing. The biphenyl moiety may promote π-π stacking, critical for charge transport .
- Device Fabrication : Integrate the compound into OLED or OFET prototypes and compare performance metrics (e.g., luminance efficiency, carrier mobility) against control materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
